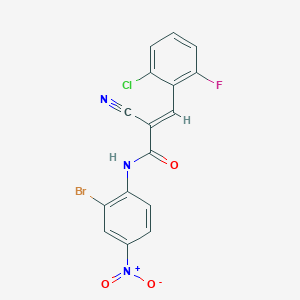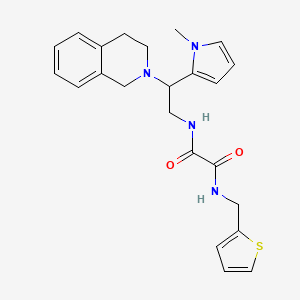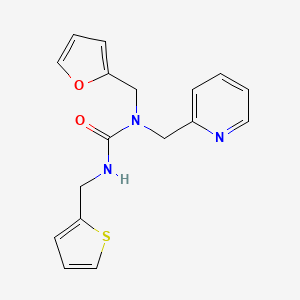
Triethyl 1,1,2-ethylenetricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl 1,1,2-ethanetricarboxylate is an organic compound with the linear formula C2H5O2CCH2CH(CO2C2H5)2 . It has a molecular weight of 246.26 .
Synthesis Analysis
The synthesis of Triethyl 1,1,2-ethanetricarboxylate involves a reaction flask with a stirrer, a thermometer, a pressure-equalizing dropping funnel, a glass trap, and a condenser . The solvent toluene, diethyl malonate, sodium bicarbonate, sodium iodide catalyst, and phase transfer catalyst tetrabutylammonium bromide are used in the process . The yield of the reaction is about 93.8% .Molecular Structure Analysis
The molecular structure of Triethyl 1,1,2-ethanetricarboxylate can be represented by the SMILES stringCCOC(=O)CC(C(=O)OCC)C(=O)OCC . Physical And Chemical Properties Analysis
Triethyl 1,1,2-ethanetricarboxylate has a refractive index of 1.429 . It has a boiling point of 99 °C/0.5 mmHg and a density of 1.074 g/mL at 25 °C . It also has a flash point of 113.4±21.8 °C .Scientific Research Applications
Synthesis Applications : Triethyl 1,1,2-ethylenetricarboxylate is extensively used in synthesis, particularly in the production of cosmetics and pharmaceuticals. It serves as a synthon with multiple active centers, offering versatility in chemical reactions (Shanzhai Shang, 2012).
Catalysis and Organometallic Research : This compound plays a crucial role in organometallic research, specifically in ethylene oligomerization, which is a foundational process for producing 1-alkenes. Its use has led to significant advancements in catalyst design and understanding the underlying mechanisms of catalyst performance (O. Sydora, 2019).
Transformation in Water : In a unique process, diethyl 2-ethoxymethylenemalonate transforms into triethyl 1,3,5-benzenetricarboxylate in water without any catalyst, demonstrating an efficient, practical method for specific chemical transformations (Denis N. Bazhin et al., 2012).
Optimization of Synthetic Processes : Studies have been conducted to optimize the synthesis of Triethyl 1,1,2-ethanetricarboxylate, exploring the influence of various reaction conditions on product yield, thereby enhancing the efficiency of its production (Pan Chen-xi, 2014).
Utility in Organic Synthesis : It is also employed in organic synthesis, for instance, in the Mitsunobu reaction for the mild alkylation of primary, benzylic, and allylic alcohols (G. Cravotto et al., 1996).
Development of Novel Catalysts : Research has been conducted on the development of new catalyst systems for alkoxycarbonylation of alkenes, where triethyl 1,1,2-ethylenetricarboxylate plays a role in enhancing the efficiency and selectivity of the process (Kaiwu Dong et al., 2017).
Use in Polymer Science : In polymer science, this compound is utilized in the preparation of novel polymers and understanding their properties, such as gas transport properties in cross-linked poly(ethylene oxide) (V. Kusuma et al., 2010).
Safety and Hazards
Triethyl 1,1,2-ethanetricarboxylate is classified as a combustible liquid . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention .
properties
IUPAC Name |
triethyl ethene-1,1,2-tricarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O6/c1-4-15-9(12)7-8(10(13)16-5-2)11(14)17-6-3/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHBYAGKMHEFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyl 1,1,2-ethylenetricarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2472197.png)
![8-Benzyl 1,3-di-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B2472199.png)


![2-[(1-Methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B2472202.png)





![6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2472214.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2472215.png)

![Methyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2472218.png)